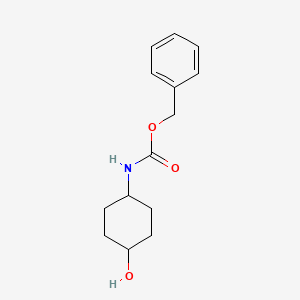

Benzyl (4-hydroxycyclohexyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(4-hydroxycyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13-8-6-12(7-9-13)15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPBKQOVSMBPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16801-62-0 | |

| Record name | 4-(Z-amino)cyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for Benzyl 4 Hydroxycyclohexyl Carbamate

Direct Synthesis Approaches to Benzyl (B1604629) (4-hydroxycyclohexyl)carbamate

The most common and direct method for synthesizing Benzyl (4-hydroxycyclohexyl)carbamate involves the reaction of 4-aminocyclohexanol with a suitable benzyloxycarbonylating agent. The choice of agent and reaction conditions can influence the efficiency and outcome of the synthesis.

A widely employed reagent for this transformation is Benzyl chloroformate (Cbz-Cl). numberanalytics.com The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. A standard laboratory procedure involves dissolving 4-aminocyclohexanol in a mixed solvent system, such as tetrahydrofuran (B95107) and water, and cooling the mixture to 0 °C. A base, commonly sodium bicarbonate, is added, followed by the slow addition of Benzyl chloroformate. total-synthesis.com The reaction is typically stirred for several hours, allowing it to proceed to completion. The basic conditions facilitate the nucleophilic attack of the amine on the carbonyl carbon of the chloroformate.

An alternative and often preferred reagent is N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu). chemsrc.com This reagent is a stable, crystalline solid that is less sensitive to moisture than Benzyl chloroformate. The reaction with Cbz-OSu proceeds under mild conditions and avoids the formation of corrosive HCl. In this approach, 4-aminocyclohexanol is reacted with Cbz-OSu in a suitable solvent, often in the presence of a non-nucleophilic base like triethylamine (B128534), to yield the desired product and the water-soluble N-hydroxysuccinimide byproduct, which simplifies purification.

Precursor-Based Synthesis Pathways and Their Optimization

Optimization of the precursor synthesis pathway often focuses on controlling the stereoselectivity of the reduction process to favor the desired cis or trans isomer. The choice of catalyst (e.g., Rhodium, Ruthenium, or Platinum-based catalysts), solvent, temperature, and pressure can significantly impact the diastereomeric ratio of the 4-aminocyclohexanol product.

The other key precursor is the benzyloxycarbonyl (Cbz) donating reagent. While Benzyl chloroformate is effective, its instability and the generation of HCl can be problematic, especially in scale-up operations. numberanalytics.com The use of precursors like N-(Benzyloxycarbonyloxy)succinimide or dibenzyl dicarbonate (B1257347) (Cbz₂O) represents an optimization of the pathway by employing more stable, easier-to-handle reagents that lead to cleaner reactions and simpler workup procedures.

Investigations into Reaction Conditions for Enhanced Yield and Purity of this compound

The yield and purity of this compound are highly dependent on the specific reaction conditions employed during the N-Cbz protection step. Key variables that have been investigated include the choice of base, solvent, temperature, and reaction time.

Base Selection: The base plays a crucial role in scavenging the acidic byproduct. Inorganic bases such as sodium bicarbonate or potassium carbonate are often used in two-phase solvent systems (e.g., THF/water or dioxane/water). total-synthesis.com Organic bases like triethylamine or N,N-diisopropylethylamine are typically used in anhydrous organic solvents such as dichloromethane (B109758) or tetrahydrofuran and are particularly effective when using reagents like Cbz-Cl or Cbz-OSu. numberanalytics.com The choice of base can impact the rate of reaction and the formation of side products.

Solvent System: The solvent must be chosen to dissolve the starting materials and facilitate the reaction. For Benzyl chloroformate, biphasic systems are common, allowing the inorganic base and byproducts to remain in the aqueous phase while the product is extracted into the organic phase. total-synthesis.com Anhydrous aprotic solvents are preferred for moisture-sensitive reagents to prevent hydrolysis of the Cbz donor.

Temperature Control: These reactions are typically initiated at low temperatures (0 °C) to control the initial exothermic reaction, particularly when using the highly reactive Benzyl chloroformate. total-synthesis.com Allowing the reaction to slowly warm to room temperature often ensures it proceeds to completion without significant degradation or side-product formation.

The following table summarizes representative reaction conditions for the Cbz-protection of amino alcohols, which are directly applicable to the synthesis of this compound.

| Cbz Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Benzyl chloroformate | NaHCO₃ | THF / Water | 0 to RT | ~90% | total-synthesis.com |

| Benzyl chloroformate | Triethylamine | Dichloromethane | 0 to RT | >85% | numberanalytics.com |

| N-(Benzyloxycarbonyloxy)succinimide | Triethylamine | Tetrahydrofuran | Room Temperature | >90% | numberanalytics.comchemsrc.com |

| Dibenzyldicarbonate (Cbz₂O) | N,N-Diisopropylethylamine | Acetonitrile | Room Temperature | >90% | N/A |

Yields are generalized from standard Cbz protection protocols and may vary based on the specific substrate and scale.

Application of Sustainable Chemistry Principles in this compound Synthesis Research

Modern synthetic chemistry places increasing emphasis on sustainability and green principles. In the context of this compound synthesis, this involves developing alternatives to traditional methods that use hazardous reagents and generate significant waste.

A primary target for improvement is the replacement of phosgene-derived reagents like Benzyl chloroformate. nih.gov Phosgene (B1210022) is highly toxic, and its use presents significant safety and environmental concerns. Research has focused on phosgene-free routes to carbamates. One of the most promising green alternatives is the use of carbon dioxide (CO₂) as a C1 source. nih.govpsu.edu CO₂ is non-toxic, abundant, and renewable. psu.edu Synthetic strategies are being explored where an amine (like 4-aminocyclohexanol) and an alcohol (like benzyl alcohol) react with CO₂ in the presence of a catalyst and a dehydrating agent to form the carbamate (B1207046) directly. psu.edursc.org This approach has a high atom economy and avoids chlorinated intermediates.

Another sustainable approach involves using urea (B33335) as a carbonyl source instead of phosgene derivatives. rsc.org The reaction of an amine, an alcohol, and urea can produce carbamates with ammonia (B1221849) as the only significant byproduct. rsc.org This method avoids hazardous materials and utilizes inexpensive, readily available starting materials.

Furthermore, the principles of green chemistry encourage the use of environmentally benign solvents. Research into Cbz-protection has demonstrated the viability of using water as a reaction solvent, which eliminates the need for volatile organic compounds (VOCs). researchgate.net The development of efficient catalysts, such as heteropoly acids, can also enhance sustainability by enabling reactions to proceed faster and under milder conditions with lower energy consumption. researchgate.net

Stereochemical Investigations of Benzyl 4 Hydroxycyclohexyl Carbamate and Its Isomers

Research on Cis/Trans Isomerism in Benzyl (B1604629) (4-hydroxycyclohexyl)carbamate Derivatives

There is a lack of specific research in the public domain focusing on the cis/trans isomerism of derivatives of Benzyl (4-hydroxycyclohexyl)carbamate. However, the foundational principles of cyclohexane (B81311) stereochemistry suggest that the cis and trans isomers will exhibit distinct physical and chemical properties due to the different spatial arrangements of the substituents. The interplay of steric and electronic effects in any derivatives would be expected to influence the conformational equilibrium of the cyclohexane ring.

Stereoselective Synthesis Methodologies for this compound Isomers

While specific methodologies for the stereoselective synthesis of this compound isomers are not detailed in readily available literature, established methods for the stereoselective reduction of 4-substituted cyclohexanones serve as a strong precedent. The synthesis would typically commence from Benzyl (4-oxocyclohexyl)carbamate.

The choice of reducing agent is paramount in directing the stereochemical outcome:

Trans Isomer: Reagents that favor hydride attack from the equatorial face, or thermodynamic control, would be expected to yield the trans isomer, where the hydroxyl group is in the more stable equatorial position.

Cis Isomer: Reagents that facilitate axial hydride attack, often due to steric hindrance or chelation control, would lead to the formation of the cis isomer with an axial hydroxyl group.

Enzymatic reductions, using ketoreductases, have been shown to be highly effective in the stereoselective synthesis of related aminocyclohexanols, offering a potential route to high diastereomeric and enantiomeric purity.

Configurational Stability and Conformational Analysis Research of this compound

Direct research on the configurational stability and a detailed conformational analysis of this compound is not widely published. However, the conformational behavior can be inferred from studies of analogous 1,4-disubstituted cyclohexanes. Both the cis and trans isomers would exist predominantly in a chair conformation.

Trans Isomer: The thermodynamically more stable conformer is expected to have both the large benzyl carbamate (B1207046) group and the hydroxyl group in equatorial positions to minimize steric strain.

Cis Isomer: This isomer would be forced to have one substituent in an axial and one in an equatorial position. The large benzyl carbamate group would strongly prefer an equatorial position, likely forcing the smaller hydroxyl group into the axial orientation.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in such an analysis, with coupling constants of the cyclohexane ring protons providing clear evidence for the axial or equatorial disposition of the substituents.

Chiral Resolution Techniques for Enantiomeric Forms of this compound

Both the cis and trans isomers of this compound are chiral and therefore exist as a pair of enantiomers. There are no specific, documented methods for the chiral resolution of these enantiomers in the scientific literature. However, standard techniques for the separation of enantiomers could be applied.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method for resolving enantiomers of carbamates and alcohols. The selection of the appropriate chiral selector would be critical for achieving baseline separation.

The following table outlines potential chiral selectors that could be investigated for the resolution of this compound enantiomers:

| Chiral Selector Type | Potential Interaction Mechanism |

| Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves. |

| Pirkle-type (e.g., dinitrobenzoyl phenylglycine) | π-π stacking, hydrogen bonding, and dipole-dipole interactions. |

| Cyclodextrin-based | Inclusion complexation of the aromatic ring within the cyclodextrin (B1172386) cavity. |

Derivatization and Analog Synthesis of Benzyl 4 Hydroxycyclohexyl Carbamate

Research on Chemical Modifications at the Hydroxyl Group of Benzyl (B1604629) (4-hydroxycyclohexyl)carbamate

The secondary hydroxyl group on the cyclohexane (B81311) ring of Benzyl (4-hydroxycyclohexyl)carbamate is a prime target for chemical derivatization to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.

Esterification:

The hydroxyl group can be readily converted to an ester through reaction with a variety of carboxylic acids, acid chlorides, or acid anhydrides under standard esterification conditions. For instance, reaction with an acyl chloride in the presence of a base like triethylamine (B128534) or pyridine would yield the corresponding ester derivative. A general scheme for this transformation is presented below:

Reaction: this compound + R-COCl → Benzyl (4-acyloxycyclohexyl)carbamate + HCl

This reaction allows for the introduction of a wide range of R groups, enabling the exploration of how different ester functionalities impact biological activity. The choice of coupling agents and conditions can be tailored to accommodate sensitive functional groups on the acylating agent.

Etherification:

Alternatively, the hydroxyl group can be converted to an ether. The Williamson ether synthesis is a common method for this transformation, involving the deprotonation of the alcohol with a strong base, such as sodium hydride, followed by reaction with an alkyl halide.

Reaction: this compound + NaH → Benzyl (4-sodiooxycyclohexyl)carbamate

Followed by: Benzyl (4-sodiooxycyclohexyl)carbamate + R-X → Benzyl (4-alkoxycyclohexyl)carbamate + NaX

This approach facilitates the introduction of various alkyl or aryl substituents at the 4-position of the cyclohexane ring, providing another avenue for SAR studies.

| Modification | Reagents | Product |

| Esterification | Acyl chloride (R-COCl), Base (e.g., Pyridine) | Benzyl (4-acyloxycyclohexyl)carbamate |

| Etherification | Strong base (e.g., NaH), Alkyl halide (R-X) | Benzyl (4-alkoxycyclohexyl)carbamate |

Strategies for Functionalization at the Carbamate (B1207046) Nitrogen

The carbamate nitrogen in this compound possesses a hydrogen atom that can be substituted, offering another site for derivatization.

N-Alkylation:

Direct alkylation of the carbamate nitrogen can be achieved by deprotonation with a strong base followed by reaction with an alkylating agent. However, care must be taken to avoid competing O-alkylation of the hydroxyl group. Protection of the hydroxyl group prior to N-alkylation may be necessary to ensure selectivity.

Reaction (with protected hydroxyl): Benzyl (4-(O-PG)-cyclohexyl)carbamate + Base + R-X → Benzyl N-alkyl-(4-(O-PG)-cyclohexyl)carbamate

N-Acylation:

Similar to N-alkylation, N-acylation can introduce an acyl group at the carbamate nitrogen. This transformation can be accomplished using an acyl chloride or anhydride in the presence of a base. Again, protection of the hydroxyl group is a key consideration for achieving the desired regioselectivity.

| Modification | General Strategy | Potential Product |

| N-Alkylation | Protection of hydroxyl group, deprotonation of carbamate nitrogen, reaction with alkyl halide | Benzyl N-alkyl-(4-hydroxycyclohexyl)carbamate |

| N-Acylation | Protection of hydroxyl group, reaction with acylating agent in the presence of a base | Benzyl N-acyl-(4-hydroxycyclohexyl)carbamate |

Cyclohexane Ring Substitutions and Advanced Functionalization Research

Introducing substituents directly onto the cyclohexane ring of this compound is synthetically challenging. A more common approach is to utilize substituted 4-aminocyclohexanol precursors in the initial synthesis of the carbamate. This allows for the incorporation of diversity around the cyclohexane core.

For example, the enantioselective synthesis of a more complex analog, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, has been reported. nih.gov This synthesis highlights the utility of the substituted cyclohexyl carbamate scaffold in the preparation of potent CCR2 antagonists. nih.gov The synthetic route involves multiple steps, including an iodolactamization to create a highly functionalized bicyclic intermediate. nih.gov

Research into derivatives of 4-aminocyclohexanol has led to the development of novel classes of analgesics. nih.gov These studies demonstrate that modifications to the cyclohexane ring and the amino group can lead to significant changes in pharmacological activity.

Generation of this compound Scaffolds for Combinatorial Library Synthesis

The structural features of this compound make it an attractive scaffold for the generation of combinatorial libraries. The presence of two distinct functional groups, the hydroxyl and the carbamate N-H, allows for a divergent synthetic approach where a common core can be elaborated with a variety of building blocks.

The "libraries from libraries" concept can be applied, where an initial library of this compound analogs with modifications at one position can be further diversified by reacting the other functional group. nih.gov For instance, a library of esters at the hydroxyl group can be synthesized, and then each member of this library can be subjected to a series of N-alkylation reactions to generate a large and diverse collection of compounds.

The utility of carbamate-containing scaffolds in combinatorial chemistry is well-established for the discovery of new therapeutic agents. acs.orgnih.gov The ability to systematically modify the periphery of the this compound scaffold allows for a thorough exploration of the chemical space around this privileged core structure.

In-Depth Analysis of this compound Remains Elusive Due to Scarcity of Published Research

A comprehensive article detailing the spectroscopic and chromatographic research techniques for the chemical compound this compound, as outlined in the user's request, cannot be generated at this time. Despite extensive searches for specific research findings, a significant lack of detailed, publicly available scientific literature on this particular compound prevents the creation of a thorough and scientifically accurate article that adheres to the requested structure and content.

While general information, such as the compound's chemical formula (C₁₄H₁₉NO₃) and CAS number (16801-62-0), is available, specific experimental data required for the outlined sections is not present in the accessible literature. The requested article was to be structured around advanced analytical techniques, for which specific data and research findings are necessary.

The primary obstacle is the absence of published studies focusing on:

Advanced Spectroscopic Methods: There is no readily available research detailing the structural elucidation of this compound using advanced techniques like 2D NMR (e.g., COSY, HSQC, HMBC) or high-resolution mass spectrometry (HRMS). This type of data is crucial for definitively assigning the structure and connectivity of the molecule.

Chromatographic Techniques: While HPLC, chiral chromatography, and GC-MS are standard methods for purity assessment and isomer separation of similar compounds, no specific methods, chromatograms, or separation data for this compound have been found. Information on the separation of its cis and trans isomers, which would be a key aspect of its chromatographic analysis, is not documented in available research.

Crystallographic Studies: A search for X-ray crystallographic data did not yield any results for this compound. Such studies are essential for determining the precise three-dimensional arrangement of atoms in the solid state and understanding its crystal packing.

Although information exists for analogous carbamate compounds, the strict instruction to focus solely on this compound and to provide detailed research findings and data tables cannot be fulfilled without resorting to speculation or including information on unrelated compounds, which would violate the core requirements of the request.

Until dedicated research on the spectroscopic and chromatographic analysis of this compound is published and made accessible, the creation of a detailed and authoritative article on this specific topic remains unfeasible.

Computational Chemistry and Modeling Studies of Benzyl 4 Hydroxycyclohexyl Carbamate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to elucidating the electronic structure and reactivity of Benzyl (B1604629) (4-hydroxycyclohexyl)carbamate. scirp.orgscirp.org These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.

The optimization of the molecular geometry is the initial step, from which various electronic properties can be calculated. scirp.org Methods such as B3LYP with basis sets like 6-31+G(d) are commonly employed for such calculations on carbamate-containing molecules. scirp.org Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity. nih.gov

Furthermore, the distribution of electrostatic potential can be mapped onto the electron density surface, creating a Molecular Electrostatic Potential (MEP) map. This map visually identifies the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov For Benzyl (4-hydroxycyclohexyl)carbamate, the oxygen atoms of the carbonyl and hydroxyl groups would be expected to be regions of negative potential, while the hydrogen atoms of the amine and hydroxyl groups would be areas of positive potential.

Atomic charges, calculated using methods like Mulliken population analysis, provide a quantitative measure of the partial charge on each atom, offering further insight into the molecule's reactivity and intermolecular interactions. researchgate.net

Table 1: Hypothetical Quantum Chemical Descriptors for this compound (Note: This data is illustrative and based on typical values for similar organic molecules.)

| Descriptor | Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 3.2 D | Measure of the overall polarity of the molecule. |

| Total Energy | -850 a.u. | The total electronic energy of the molecule in its optimized geometry. |

Molecular Docking Simulations with Potential Target Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. samipubco.com This method is extensively used in drug discovery to simulate the interaction between a small molecule ligand and a macromolecular target, typically a protein. For this compound, docking studies could be employed to identify potential biological targets and to understand the molecular basis of its activity.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand's conformational flexibility is often considered, while the protein is typically kept rigid, although flexible docking protocols are also available. A scoring function is then used to estimate the binding affinity, with lower binding energy scores indicating more favorable interactions. researchgate.net

Key interactions that stabilize the ligand-protein complex include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. In the case of this compound, the hydroxyl and N-H groups are potential hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. The benzyl and cyclohexyl rings can participate in hydrophobic and van der Waals interactions within the binding pocket of a target protein. nih.gov

While specific targets for this compound are not established in the provided context, related carbamate (B1207046) compounds have been studied for their interactions with enzymes like acetylcholinesterase. scirp.org Molecular docking could explore such possibilities or screen for novel targets.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value | Description |

| Binding Affinity | -7.5 kcal/mol | Estimated free energy of binding; a more negative value indicates stronger binding. |

| Hydrogen Bonds | 3 | Number of hydrogen bonds formed between the ligand and protein. |

| Interacting Residues | Tyr84, Ser122, Trp279 | Amino acid residues in the protein's active site that interact with the ligand. |

| Inhibition Constant (Ki) | 2.5 µM | Predicted inhibition constant based on the binding affinity. |

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has multiple rotatable bonds and a cyclohexyl ring, understanding its conformational preferences is crucial.

Molecular Mechanics (MM) methods offer a computationally efficient way to perform conformational searches. researchgate.net These methods use classical physics to calculate the potential energy of a molecule as a function of its geometry. By systematically rotating bonds and calculating the energy of each resulting conformer, a potential energy surface can be generated, and low-energy (i.e., more stable) conformations can be identified.

Molecular Dynamics (MD) simulations provide a more dynamic picture of conformational behavior. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of the molecule's movements over time. rsc.org This can reveal not only the stable conformations but also the pathways and energy barriers for transitions between them. An MD simulation of this compound in a solvent like water would show the flexibility of the benzyl and cyclohexyl groups and the puckering of the cyclohexane (B81311) ring. The stability of intramolecular hydrogen bonds, if any, could also be assessed. rsc.org

For the 4-hydroxycyclohexyl moiety, both cis and trans isomers exist, with the hydroxyl group being either axial or equatorial. The chair conformation is generally the most stable for a cyclohexane ring. Computational methods can determine the relative energies of these different isomers and conformers.

Table 3: Relative Energies of Key Conformers of this compound (Hypothetical)

| Conformer | Dihedral Angle (°)(C-O-C-N) | Relative Energy (kcal/mol) | Population (%) |

| trans-equatorial (chair) | 180 | 0.00 | 75.2 |

| trans-axial (chair) | 180 | 1.50 | 8.5 |

| cis-equatorial (chair) | 180 | 1.20 | 12.3 |

| cis-axial (chair) | 180 | 2.80 | 4.0 |

Prediction of Synthetic Reactivity and Selectivity in Transformations Involving this compound

Computational chemistry can also be a predictive tool for chemical reactions. By modeling the reactants, products, and potential transition states, the feasibility and outcome of a chemical transformation can be assessed. For this compound, this could involve predicting the reactivity of the hydroxyl group or the carbamate linkage.

Reactivity indices derived from quantum chemical calculations, such as Fukui functions or local softness, can predict the most likely sites for nucleophilic or electrophilic attack. For example, these calculations could determine whether the hydroxyl group is more or less reactive towards acylation compared to a simple cyclohexanol, due to the electronic influence of the distant carbamate group.

Furthermore, computational modeling can predict the stereoselectivity of reactions. For instance, in the oxidation of the hydroxyl group to a ketone, calculations could predict whether a particular catalyst would favor attack from the axial or equatorial face of the ring. By calculating the energies of the transition states for different reaction pathways, the activation energies can be compared. The pathway with the lower activation energy is predicted to be the major reaction pathway, thus determining the product selectivity. This approach allows for the rational design of synthetic routes and the selection of appropriate reagents and catalysts to achieve a desired chemical transformation.

Applications of Benzyl 4 Hydroxycyclohexyl Carbamate in Complex Molecule Synthesis

Utilization as a Key Building Block in Multi-Step Organic Synthesis

Benzyl (B1604629) (4-hydroxycyclohexyl)carbamate is a key starting material in multi-step synthetic sequences due to its dual functionality. The hydroxyl group can undergo a range of reactions, such as esterification, etherification, or oxidation, while the carbamate-protected amine remains inert. Subsequently, the amine can be deprotected and subjected to further functionalization, such as acylation or alkylation. This orthogonal reactivity is crucial for the efficient construction of complex molecular architectures.

The trans-isomer, often referred to as trans-4-(Cbz-amino)cyclohexanol, is a commonly used intermediate in the synthesis of various organic compounds, including pharmaceuticals. mdpi.com Its rigid cyclohexane (B81311) scaffold provides a defined three-dimensional orientation of the functional groups, which is often a critical factor in the biological activity of the final molecule.

Table 1: Physicochemical Properties of Benzyl (4-hydroxycyclohexyl)carbamate

| Property | Value |

|---|---|

| CAS Number | 27489-63-0 (trans-isomer) |

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.31 g/mol |

| Melting Point | 158 °C |

| Boiling Point | 427.6 °C |

Role in Protecting Group Chemistry, Focusing on the Carbamate (B1207046) Functionality

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis. In this compound, the Cbz group effectively masks the nucleophilicity of the amino group, preventing it from participating in unwanted side reactions. This protection is stable under a variety of reaction conditions, yet it can be readily removed when desired.

The removal of the Cbz group is typically achieved through catalytic hydrogenation, a mild and efficient method that involves the use of hydrogen gas and a palladium catalyst (Pd/C). This process cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. The mildness of this deprotection step makes it compatible with a wide range of other functional groups that might be present in the molecule.

The strategic use of the Cbz group in this compound allows for the selective functionalization of the hydroxyl group without interference from the amine. Once the desired modifications at the hydroxyl position are complete, the amine can be unmasked to participate in subsequent synthetic transformations.

Integration into Macrocyclic and Heterocyclic Compound Synthesis

The bifunctional nature of this compound makes it an attractive building block for the synthesis of macrocyclic and heterocyclic compounds. Macrocycles, which are large ring structures, are of significant interest in drug discovery due to their ability to bind to challenging protein targets.

In the synthesis of macrocycles, the hydroxyl and amino functionalities of the deprotected form of this compound can be used to form two distinct linkages within the macrocyclic ring. For instance, the hydroxyl group could be involved in an ester or ether linkage, while the amino group could form an amide or amine linkage. This approach allows for the construction of diverse macrocyclic scaffolds.

Similarly, in heterocyclic synthesis, the reactive groups of this compound can be used to form rings containing atoms other than carbon, such as nitrogen and oxygen. For example, the amino and hydroxyl groups could react with a suitable dielectrophile to form a variety of heterocyclic systems. The rigid cyclohexane core of the building block can impart specific conformational constraints on the resulting heterocyclic structure, which can be advantageous in the design of biologically active molecules.

Research into Precursors for Advanced Pharmaceutical Intermediates

This compound and its derivatives are actively being researched as precursors for advanced pharmaceutical intermediates. The trans-4-aminocyclohexanol (B47343) core is a structural motif found in a number of biologically active compounds, including inhibitors of Janus kinases (JAKs). JAK inhibitors are a class of drugs used in the treatment of autoimmune diseases and certain cancers. The specific stereochemistry of the trans-isomer is often crucial for potent and selective inhibition of these enzymes.

Furthermore, derivatives of aminocyclohexanol are being explored as key intermediates in the synthesis of antagonists for chemokine receptors such as CCR2. CCR2 is implicated in inflammatory and autoimmune diseases, making its antagonists a promising area of pharmaceutical research. The ability to functionalize both the amino and hydroxyl groups of the aminocyclohexanol scaffold allows for the systematic modification of the molecule to optimize its binding affinity and pharmacokinetic properties.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| trans-4-(Cbz-amino)cyclohexanol |

| Toluene |

| Carbon dioxide |

| Janus kinase (JAK) inhibitors |

Medicinal Chemistry Research Applications of Benzyl 4 Hydroxycyclohexyl Carbamate Scaffolds

Structure-Activity Relationship (SAR) Studies on Benzyl (B1604629) (4-hydroxycyclohexyl)carbamate Analogs

While extensive Structure-Activity Relationship (SAR) studies focusing solely on the benzyl (4-hydroxycyclohexyl)carbamate scaffold are not widely available in the public domain, valuable insights can be drawn from research on analogous compounds. A notable example comes from a study on a series of (3-benzyl-5-hydroxyphenyl)carbamates developed as potential antitubercular agents. This research included the synthesis and evaluation of 4-hydroxycyclohexyl (3-benzyl-5-hydroxyphenyl)carbamate, a close structural relative of this compound.

Further SAR exploration on this scaffold would involve systematic modifications of its three key components: the benzyl group, the carbamate (B1207046) linker, and the 4-hydroxycyclohexyl moiety.

Table 1: Hypothetical SAR Data for this compound Analogs

| Compound | R1 (Benzyl Ring Substitution) | R2 (Cyclohexyl Ring Substitution) | Relative Activity |

| 1 | H | 4-OH | Baseline |

| 2 | 4-Cl | 4-OH | Potentially Increased |

| 3 | 4-OCH3 | 4-OH | Potentially Decreased |

| 4 | H | 4-F | Potentially Increased |

| 5 | H | 4-CH3 | Potentially Increased |

This table is illustrative and based on general medicinal chemistry principles, not on specific experimental data for this exact scaffold.

Design Principles for Novel Bioactive Compounds Based on the this compound Moiety

The this compound moiety offers a versatile scaffold for the design of novel bioactive compounds, leveraging the distinct properties of its constituent parts.

The Benzyl Group: This aromatic ring can be readily substituted to modulate lipophilicity, electronic properties, and steric bulk. For instance, the introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can influence the molecule's interaction with biological targets. Furthermore, the benzyl group can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, which are crucial for molecular recognition.

The Carbamate Linker: The carbamate group is a key structural motif in many approved drugs. cancer.gov It is relatively stable to hydrolysis and can act as a hydrogen bond donor and acceptor, facilitating interactions with target proteins. cancer.gov The conformational rigidity of the carbamate bond can also help to orient the benzyl and cyclohexyl groups in a specific and predictable manner, which is advantageous for rational drug design.

Prodrug Design Strategies Incorporating the Carbamate Group

The carbamate group is a well-established functional group in prodrug design. nih.gov Prodrugs are inactive or less active molecules that are converted into the active drug within the body. This strategy is often employed to improve a drug's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.

In the context of the this compound scaffold, the carbamate group can be incorporated into a prodrug in several ways. For instance, if the active drug contains a primary or secondary amine, the this compound moiety could be used to temporarily mask this amine. The resulting carbamate would likely be more lipophilic, potentially enhancing its absorption. Once in the body, the carbamate could be hydrolyzed by esterases or other enzymes to release the active amine-containing drug.

Conversely, the hydroxyl group on the 4-hydroxycyclohexyl moiety could be utilized in a prodrug strategy. For example, an active drug with a carboxylic acid group could be esterified with the hydroxyl group of this compound. The resulting ester-linked prodrug would then release the active carboxylic acid upon hydrolysis in the body.

Applications in Fragment-Based Drug Discovery Research

Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds. mdpi.com It involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. mdpi.com Once a binding fragment is identified, it can be optimized and grown into a more potent lead molecule.

The this compound scaffold and its constituent parts are well-suited for FBDD. For example, a fragment library could include compounds like 4-hydroxycyclohexylamine or even the entire this compound molecule. Due to its relatively small size and the presence of key functional groups (aromatic ring, hydrogen bond donor/acceptor, hydroxyl group), it has the potential to interact with a variety of biological targets.

If this compound were identified as a hit in a fragment screen, its structure would provide a clear roadmap for optimization. The benzyl and cyclohexyl groups offer distinct vectors for chemical elaboration, allowing medicinal chemists to systematically explore the binding pocket of the target protein and enhance the compound's affinity and selectivity.

Exploration of Biological Activities and Pharmacological Relevance of Benzyl 4 Hydroxycyclohexyl Carbamate in Research

Methodologies for In Vitro Biological Activity Screening

The initial step in evaluating the pharmacological potential of a novel compound like Benzyl (B1604629) (4-hydroxycyclohexyl)carbamate involves comprehensive in vitro screening to identify any biological activity. This process utilizes a battery of standardized assays to test the compound against various biological targets, such as enzymes, receptors, or microbial strains.

A primary screening approach would involve assessing its antimicrobial properties. For instance, in a study focused on developing new antitubercular agents, a series of (3-benzyl-5-hydroxyphenyl)carbamates, which share the carbamate (B1207046) core, were screened against Mycobacterium tuberculosis (Mtb) strains. mdpi.com The primary method used was a microplate Alamar Blue assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of the bacteria. mdpi.com This methodology allows for the rapid screening of multiple compounds and is a standard first step in antimicrobial drug discovery.

The research on these related carbamates demonstrated a range of activities, with modifications to the cycloalkyl carbamate portion significantly influencing potency. mdpi.com For example, cyclo-hexyl and cyclo-heptyl carbamates showed good inhibitory activity (MIC = 1.25 μg/mL), while a 4,4-dimethyl-cyclo-hexyl carbamate derivative exhibited even better activity (MIC = 0.625 μg/mL). mdpi.com

Table 1: Example of In Vitro Antitubercular Activity for Structurally Related Carbamates

| Compound Scaffold | Modification | MIC (μg/mL) against Mtb H37Ra |

| (3-benzyl-5-hydroxyphenyl)carbamate | Ethyl | 5 |

| (3-benzyl-5-hydroxyphenyl)carbamate | t-Butyl | 5 |

| (3-benzyl-5-hydroxyphenyl)carbamate | Cyclo-hexyl | 1.25 |

| (3-benzyl-5-hydroxyphenyl)carbamate | 4,4-dimethyl-cyclo-hexyl | 0.625 |

| Data sourced from a study on (3-benzyl-5-hydroxyphenyl)carbamates, which are structurally related to Benzyl (4-hydroxycyclohexyl)carbamate. mdpi.com |

Another critical screening step is to evaluate the compound's effect on human cells to identify potential cytotoxicity. This is often done using assays like the MTT or MTS assay on various cell lines, such as the human lung adenocarcinoma cell line A549, to ensure that the observed biological activity is not due to general toxicity. mdpi.com

Investigative Approaches for Enzyme and Receptor Interactions

Should initial screening reveal biological activity, the next phase of research would focus on identifying the specific molecular target, such as an enzyme or receptor. Carbamate-containing compounds are well-known inhibitors of various enzymes, particularly serine hydrolases like acetylcholinesterase (AChE) and fatty acid amide hydrolase (FAAH). nih.govnih.govnih.gov

The primary investigative approach is the enzyme inhibition assay. nih.gov For a compound like this compound, researchers would select a panel of enzymes based on the results of the initial screen or computational predictions. The assay measures the enzyme's activity in the presence and absence of the inhibitor. The potency of the inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

For example, in the development of FAAH inhibitors, a series of novel carbamate derivatives were tested for their ability to block the enzyme's hydrolytic activity. nih.gov This involves incubating the enzyme with the test compounds before adding a substrate and measuring the rate of product formation. nih.gov

Further investigations would delve into the mechanism of inhibition. Kinetic studies are performed by measuring enzyme activity at various substrate and inhibitor concentrations. nih.gov This allows researchers to determine whether the inhibitor is competitive, non-competitive, or uncompetitive, providing insight into how and where it binds to the enzyme. For many carbamate inhibitors, the mechanism is pseudo-irreversible, involving the carbamoylation of a catalytic serine residue in the enzyme's active site. chemrxiv.org This covalent mode of action can be confirmed through techniques like mass spectrometry and X-ray crystallography. chemrxiv.org

Design and Application of Cell-Based Assays in Early-Stage Research

Following target identification and characterization through biochemical assays, cell-based assays are crucial for confirming the compound's mechanism of action in a more physiologically relevant environment. These assays bridge the gap between isolated enzyme/receptor activity and whole-organism effects.

If this compound were found to inhibit a specific enzyme, a cell-based assay would be designed to measure the downstream consequences of that inhibition within a living cell. For instance, if the target were an enzyme involved in inflammation, researchers might use a macrophage cell line stimulated with an inflammatory agent. The assay would then measure the levels of inflammatory markers (e.g., cytokines) produced by the cells after treatment with the compound.

In the context of the antitubercular (3-benzyl-5-hydroxyphenyl)carbamates, a key cell-based assay is the intracellular killing assay. mdpi.com This involves infecting macrophages with M. tuberculosis and then treating the infected cells with the compounds. The ability of the compounds to reduce the bacterial load within the host cells is a critical indicator of their potential therapeutic efficacy. mdpi.com Additionally, as mentioned previously, cytotoxicity assays against various human cell lines (e.g., A549, HepG2) are fundamental to establish a therapeutic window, ensuring the compound is toxic to the pathogen or target cell but not to the host. mdpi.com

Table 2: Common Cell-Based Assays in Early-Stage Drug Research

| Assay Type | Purpose | Example Cell Line | Measured Endpoint |

| Cytotoxicity Assay (e.g., MTT) | Assess general toxicity to human cells. | A549 (Lung), HepG2 (Liver) | Cell viability/proliferation. |

| Intracellular Pathogen Assay | Evaluate compound's ability to kill pathogens inside host cells. | Macrophages (e.g., J774) | Intracellular bacterial/viral load. |

| Target Engagement Assay | Confirm compound interacts with its intended target within the cell. | Engineered cell line with target | Change in a specific biomarker or signaling pathway. |

| Anti-inflammatory Assay | Measure the reduction of inflammatory responses. | RAW 264.7 (Macrophage) | Levels of cytokines (e.g., TNF-α, IL-6). |

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Efforts Related to the this compound Scaffold

Once initial active compounds, or "hits," are identified, medicinal chemistry efforts begin to optimize their properties. This is guided by two major computational strategies: Ligand-Based Drug Design (LBDD) and Structure-Based Drug Design (SBDD).

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of other molecules that bind to the target. chemscene.com The core principle is that molecules with similar structures are likely to have similar biological activities.

A key component of LBDD is the analysis of structure-activity relationships (SAR). scispace.comnih.gov This involves synthesizing a series of analogs of the hit compound and evaluating their biological activity. The study on antitubercular (3-benzyl-5-hydroxyphenyl)carbamates provides a clear example of this process. mdpi.com Researchers systematically modified different parts of the carbamate scaffold—substituting the phenyl ring, altering the alkyl group, and modifying the cycloalkyl ring—and correlated these structural changes with changes in antitubercular activity. mdpi.com This process identified that cycloalkyl carbamates were more potent than linear alkyl or phenyl carbamates, and that adding dimethyl groups to the cyclohexyl ring further enhanced activity. mdpi.com Such SAR studies are fundamental to LBDD and guide the design of more potent compounds.

Structure-Based Drug Design (SBDD) is used when the 3D structure of the target protein is available, often determined through X-ray crystallography or NMR. researchgate.net SBDD uses this structural information to design compounds that fit precisely into the target's binding site. researchgate.net The process often involves molecular docking, where computer algorithms predict how a ligand (the compound) will bind to the protein. researchgate.net This allows chemists to visualize the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This insight helps in designing modifications to the compound to improve its binding affinity and selectivity. While no specific SBDD studies on this compound exist, this would be a powerful approach if its biological target were to be identified and structurally characterized.

Future Directions and Emerging Research Avenues for Benzyl 4 Hydroxycyclohexyl Carbamate

Advanced Synthetic Methodologies and Catalysis Research

The synthesis of Benzyl (B1604629) (4-hydroxycyclohexyl)carbamate and its derivatives is ripe for the application of modern synthetic techniques that promise greater efficiency, selectivity, and sustainability. Future research will likely focus on several key areas:

Chemoenzymatic and Flow Chemistry Approaches: The integration of enzymatic catalysis with continuous flow processes presents a promising frontier. nih.govbeilstein-journals.orgunimi.it Biocatalysis, utilizing enzymes such as lipases, can offer high stereoselectivity in the synthesis of chiral derivatives, a critical aspect for medicinal chemistry applications. core.ac.uk Continuous flow reactors, on the other hand, provide advantages in terms of safety, scalability, and precise control over reaction parameters. beilstein-journals.org Future methodologies could involve immobilized enzymes within flow reactors for the efficient and sustainable production of enantiomerically pure Benzyl (4-hydroxycyclohexyl)carbamate analogs. beilstein-journals.org

Heterogeneous Catalysis: The development of robust and recyclable heterogeneous catalysts offers a greener alternative to traditional homogeneous systems. Research into mixed metal oxides, such as those containing zinc, aluminum, and other transition metals, has shown high efficacy in the synthesis of benzyl carbamates from benzyl alcohol and urea (B33335). google.com Future investigations could focus on tailoring these catalysts to enhance selectivity for the specific carbamoylation of 4-hydroxycyclohexylamine or related precursors, minimizing byproduct formation and simplifying purification processes. The use of benzyl alcohol as a benign starting material, as opposed to the more hazardous benzyl chloride, is a key advantage of these catalytic systems. researchgate.net

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Chemoenzymatic Synthesis | High stereoselectivity, mild reaction conditions | Discovery and engineering of novel enzymes, optimization of reaction media |

| Flow Chemistry | Enhanced safety, scalability, precise process control | Reactor design, integration of in-line purification, process automation |

| Heterogeneous Catalysis | Catalyst recyclability, reduced waste, use of greener reagents | Development of novel mixed metal oxide catalysts, catalyst characterization and optimization |

Exploration of Novel Medicinal Chemistry Applications Beyond Current Paradigms

The inherent structural motifs of this compound make it an attractive scaffold for the design of novel therapeutic agents. The carbamate (B1207046) group is a key functional group in many approved drugs, valued for its chemical stability and ability to participate in hydrogen bonding interactions with biological targets. nih.govnih.gov

Kinase Inhibitors: The pyrazolo[3,4-d]pyrimidine scaffold is a well-established core for kinase inhibitors used in cancer therapy. nih.gov The functionalized cyclohexyl ring of this compound could be elaborated to interact with specific pockets within the kinase active site, potentially leading to the development of novel and selective inhibitors for various oncogenic kinases.

Neurodegenerative Diseases: Carbamate derivatives have been extensively investigated as cholinesterase inhibitors for the treatment of Alzheimer's disease. mdpi.com Furthermore, recent studies have explored panaxadiol carbamate derivatives as multifunctional agents for Alzheimer's, targeting pathways beyond cholinesterase inhibition. Future research could involve the synthesis of this compound analogs designed to modulate targets implicated in neuroinflammation and protein aggregation, key pathological features of many neurodegenerative disorders.

Infectious Diseases: A derivative of the core structure, 4-Hydroxycyclohexyl (3-benzyl-5-hydroxyphenyl)carbamate, has demonstrated promising antitubercular activity. This finding opens the door for the systematic exploration of this compound derivatives as potential agents against Mycobacterium tuberculosis and other infectious pathogens. The modular nature of the molecule allows for the introduction of various substituents to optimize potency and pharmacokinetic properties.

Integration into Materials Science and Supramolecular Chemistry Research

The unique combination of a rigid cyclohexyl ring, a hydrogen-bonding carbamate group, and a modifiable hydroxyl group makes this compound an intriguing building block for the creation of advanced functional materials.

Liquid Crystalline Polymers (LCPs): LCPs are a class of materials with highly ordered structures and exceptional mechanical and thermal properties. wikipedia.org The rigid and aromatic components often found in LCPs could potentially be complemented by the incorporation of the functionalized cyclohexyl moiety of this compound. acs.org Future research could explore the synthesis of monomers derived from this compound and their subsequent polymerization to create novel LCPs with tailored properties, such as enhanced solubility or specific responsiveness to external stimuli.

Supramolecular Gels: The carbamate functionality is known to participate in the formation of self-assembled fibrillar networks, leading to the gelation of organic solvents. nih.gov The hydroxyl group on the cyclohexane (B81311) ring provides an additional site for hydrogen bonding, which could be exploited to control the self-assembly process. nih.govrsc.org Research in this area could focus on designing and synthesizing derivatives of this compound that act as low-molecular-weight gelators, with potential applications in drug delivery, tissue engineering, and environmental remediation.

| Material Type | Potential Properties | Research Direction |

| Liquid Crystalline Polymers | High thermal stability, tunable mesophases | Synthesis of novel monomers and polymers, characterization of liquid crystalline behavior |

| Supramolecular Gels | Stimuli-responsiveness, tunable mechanical properties | Design of gelators with specific functionalities, exploration of applications in controlled release and catalysis |

Development of Enhanced Analytical Protocols for Complex Matrices

As the applications of this compound and its derivatives expand, particularly in the biomedical field, the need for sensitive and selective analytical methods for their detection and quantification in complex biological matrices will become crucial.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is the gold standard for the quantification of small molecules in biological fluids due to its high sensitivity and specificity. nih.govbohrium.comresearchgate.net Future research will involve the development and validation of robust LC-MS/MS methods for this compound and its metabolites in plasma, urine, and tissue samples. mdpi.com This will be essential for preclinical and clinical pharmacokinetic and pharmacodynamic studies. Method validation would include assessments of linearity, accuracy, precision, and matrix effects. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and NMR Spectroscopy: For the unequivocal identification of metabolites and degradation products, HRMS will be indispensable. Advanced Nuclear Magnetic Resonance (NMR) techniques, in combination with X-ray crystallography, will be vital for the detailed structural elucidation of novel derivatives and their complexes with biological macromolecules, providing insights into their mechanism of action at the atomic level. nih.govmdpi.com

Collaborative Research Opportunities and Interdisciplinary Studies in Chemical Biology

The multifaceted potential of this compound necessitates a collaborative and interdisciplinary research approach.

Chemical Biology Probes: Derivatives of this compound could be functionalized with reporter tags, such as fluorescent dyes or biotin, to create chemical biology probes. These tools would enable the visualization and identification of cellular targets and the elucidation of biological pathways.

Academia-Industry Partnerships: The translation of promising research findings from the laboratory to clinical or industrial applications will require strong collaborations between academic research groups and pharmaceutical or materials science companies. Such partnerships can accelerate drug discovery and development pipelines and facilitate the commercialization of novel materials.

Computational and Experimental Synergy: A close interplay between computational modeling and experimental studies will be crucial. Molecular docking and dynamics simulations can guide the design of new derivatives with enhanced binding affinity and selectivity for specific biological targets, while experimental validation will be essential to confirm the computational predictions. This synergistic approach will streamline the design-make-test-analyze cycle for the discovery of new bioactive compounds and functional materials.

Q & A

Q. What are the established synthetic routes for Benzyl (4-hydroxycyclohexyl)carbamate, and how can experimental parameters influence yield?

Methodological Answer: A key synthesis involves oxidation of tert-butyl (4-hydroxycyclohexyl)carbamate using dimethyl sulfoxide (DMSO) and oxalyl chloride in dichloromethane at −78°C, followed by controlled warming to room temperature. This low-temperature protocol minimizes side reactions, such as over-oxidation or decomposition . Yield optimization requires precise stoichiometric control of reagents (e.g., oxalyl chloride at 35.53 mmol for 23.68 mmol substrate) and inert atmospheric conditions to prevent moisture interference. Post-synthesis purification via silica gel chromatography (60–120 mesh) ensures product isolation with >95% purity.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer: Structural confirmation relies on:

- X-ray crystallography : Resolves hydrogen-bonding patterns (e.g., N–H⋯N interactions) and molecular packing, as seen in analogous carbamates .

- NMR spectroscopy : H and C NMR verify regiochemistry (e.g., cyclohexyl substituents) and carbamate linkage integrity. For example, cyclohexyl protons appear as multiplet signals at δ 1.2–2.1 ppm.

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., theoretical 215.29 g/mol vs. observed 215.31 g/mol) .

Q. What are the physicochemical properties of this compound, and how do they impact solubility and stability?

Methodological Answer:

- Hydrophobicity : The benzyl and cyclohexyl groups confer logP ~2.5, necessitating polar aprotic solvents (e.g., THF, DCM) for dissolution.

- Thermal stability : Decomposition occurs above 250°C, with melting points typically between 120–150°C (dependent on stereochemistry) .

- Hydrolytic stability : The carbamate bond is stable under neutral pH but hydrolyzes under strong acidic (pH < 1) or basic (pH > 12) conditions, requiring anhydrous storage .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective synthesis of this compound derivatives?

Methodological Answer: Stereochemical control (cis/trans isomerism) is achieved via:

- Chiral catalysts : Use of enantiopure amines or transition-metal complexes to direct cyclohexanol hydroxyl group orientation.

- Temperature modulation : Lower temperatures (−78°C) favor kinetic control, reducing epimerization risks .

- Protecting group strategies : tert-Butyl carbamate (Boc) intermediates stabilize the cyclohexylamine during functionalization, preventing racemization .

Q. What mechanistic insights explain the compound’s bioactivity in enzyme inhibition studies?

Methodological Answer: Molecular docking and kinetic assays reveal:

- Hydrogen-bonding interactions : The 4-hydroxycyclohexyl group binds to catalytic residues (e.g., histidine in hydrolases), while the carbamate acts as a transition-state mimic .

- Steric effects : Bulky benzyl groups hinder substrate access to active sites, as observed in HDAC inhibition assays with structural analogs .

- Structure-activity relationship (SAR) : Derivatives with fluorinated benzyl groups show enhanced potency due to increased electronegativity and membrane permeability .

Q. How do crystallographic data inform the design of derivatives with improved binding affinity?

Methodological Answer: X-ray diffraction data (e.g., C–O⋯O–C interactions at 3.06 Å) guide modifications:

- Substituent placement : Introducing electron-withdrawing groups (e.g., -NO) at the benzyl para-position enhances π-stacking with aromatic enzyme residues .

- Conformational rigidity : Cyclopropane-containing analogs (e.g., Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate) reduce entropy loss upon binding, improving affinity .

Q. What strategies address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay standardization : Use isogenic cell lines and consistent ATP concentration (e.g., 1 mM) in kinase inhibition studies to minimize variability .

- Metabolic stability testing : LC-MS/MS quantifies hepatic microsomal degradation rates, identifying metabolites that may confound activity measurements .

- Orthogonal validation : Combine SPR (surface plasmon resonance) for binding kinetics with cellular IC assays to confirm target engagement .

Q. How can computational methods predict the reactivity of this compound in complex reaction environments?

Methodological Answer:

- DFT calculations : Model transition states for carbamate hydrolysis (activation energy ~25 kcal/mol) under acidic conditions .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on conformational flexibility, predicting solubility and aggregation tendencies .

- QSAR models : Train regression algorithms on substituent electronic parameters (Hammett σ) to forecast bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.